CLN-081 - 1661854-97-2

CLN-081

Catalog Number: EVT-283488
CAS Number: 1661854-97-2
Molecular Formula: C23H20N6O
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CLN-081 is a novel, orally bioavailable, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for the epidermal growth factor receptor (EGFR) family of receptors. [ [], [] ] It is classified as a fourth-generation EGFR TKI specifically designed to target cancers driven by EGFR exon 20 insertion mutations, including those resistant to first- and second-generation EGFR TKIs. [ [], [] ] In preclinical studies, CLN-081 has shown promising antitumor activity against a broad spectrum of clinically relevant EGFR mutations, including exon 19 deletions, L858R, T790M, G719X, L861Q, and S768I, as well as the more challenging exon 20 insertion mutations. [ [], [] ]

Applications

The primary scientific research application of CLN-081 is in the preclinical and clinical investigation of its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion mutations. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]

  • In vitro studies: Evaluating the efficacy and potency of CLN-081 against various EGFR exon 20 insertion mutations in cell lines and patient-derived cell cultures. [ [], [], [], [], [], [], [] ]
  • In vivo studies: Assessing the antitumor activity and tolerability of CLN-081 in mouse models bearing EGFR exon 20 insertion-driven NSCLC xenografts. [ [], [], [], [], [] ]
  • Mechanism of resistance studies: Investigating the mechanisms by which NSCLC cells develop resistance to CLN-081, including identifying acquired mutations in EGFR and other genes. [ [], [] ]
  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion properties of CLN-081 in preclinical models. [ [], [] ]
  • Biomarker identification: Exploring potential biomarkers that can predict response or resistance to CLN-081 therapy. [ [] ]
  • Drug combination studies: Evaluating the efficacy of CLN-081 in combination with other therapeutic agents, such as chemotherapy or immunotherapy. [ [] ]
  • Clinical trials: Investigating the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of CLN-081 in patients with advanced EGFR exon 20 insertion-positive NSCLC. [ [], [], [], [], [] ]

Osimertinib

Compound Description: Osimertinib is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It is FDA-approved for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations, including exon 19 deletions and the L858R point mutation [, ].

Relevance: While highly effective against common EGFR mutations, osimertinib shows limited efficacy against NSCLC with EGFR exon 20 insertion mutations [, , , ]. CLN-081, on the other hand, is designed to specifically target these exon 20 insertions, offering a potential treatment alternative for this patient subset [, , , , , , , , , ]. Research indicates that combining osimertinib with cetuximab may offer a potential therapeutic approach for treating tumors with EGFR exon 20 insertions [].

Gefitinib

Compound Description: Gefitinib is a first-generation EGFR-TKI used in treating NSCLC with EGFR mutations, specifically exon 19 deletions and L858R mutations [, ].

Relevance: Similar to osimertinib, gefitinib demonstrates limited effectiveness against NSCLC harboring EGFR exon 20 insertions [, ]. CLN-081, designed to target these specific mutations, presents a potentially more effective treatment option for these patients.

Erlotinib

Compound Description: Erlotinib is a first-generation EGFR-TKI, like gefitinib, utilized in treating NSCLC with EGFR mutations, particularly exon 19 deletions and L858R mutations [, , ].

Relevance: Erlotinib, similar to gefitinib and osimertinib, exhibits limited effectiveness against NSCLC with EGFR exon 20 insertions [, , ]. This highlights the need for alternative therapies like CLN-081 specifically designed to target these mutations.

Afatinib

Compound Description: Afatinib is a second-generation, irreversible EGFR-TKI used to treat NSCLC with EGFR mutations, including exon 19 deletions and L858R mutations [, , , ].

Relevance: Afatinib, while effective against common EGFR mutations, has shown limited efficacy against NSCLC with EGFR exon 20 insertions, similar to other EGFR-TKIs [, , , ]. CLN-081 offers a potential alternative treatment option for these patients.

Relevance: While both poziotinib and CLN-081 target EGFR exon 20 insertions, CLN-081 exhibits greater selectivity for these mutations over wild-type EGFR, potentially resulting in a wider therapeutic window and reduced toxicity [, , , ]. Research suggests that poziotinib might be effective in treating tumors with acquired ERBB2 V777L mutations in exon 20, which are resistant to CLN-081 [].

Mobocertinib

Compound Description: Mobocertinib is an oral EGFR-TKI specifically designed to target EGFR exon 20 insertion mutations in NSCLC [, , ]. It received FDA approval in 2021 for treating adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have received prior platinum-based chemotherapy [, ].

Amivantamab

Compound Description: Amivantamab is a bispecific antibody that targets both EGFR and MET, demonstrating clinical activity against EGFR exon 20 insertions in NSCLC [, , ]. The FDA approved amivantamab in 2021 for treating adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have received prior platinum-based chemotherapy [, ].

DZD9008

Compound Description: DZD9008 is a small-molecule inhibitor currently undergoing clinical trials for its efficacy against EGFR exon 20 insertions in NSCLC [].

Relevance: Similar to CLN-081, DZD9008 is being investigated for its potential in treating EGFR exon 20 insertion-positive NSCLC []. Further research is needed to compare their efficacy and safety profiles.

TAS6417

BDTX-189

Compound Description: BDTX-189 is a small molecule inhibitor designed to target EGFR exon 20 insertions in NSCLC. It is currently under clinical development [, ].

Relevance: Both BDTX-189 and CLN-081 are being explored as potential treatments for NSCLC with EGFR exon 20 insertions [, ]. They share a similar target, but their precise chemical structures and potential toxicity profiles may differ.

LNG-451

Compound Description: LNG-451 is a potent, brain-penetrant, irreversible EGFR inhibitor designed to target EGFR exon 20 insertions while sparing wild-type EGFR. It exhibits promising preclinical activity against various EGFR exon 20 insertions and demonstrates high CNS exposure, making it a potential candidate for treating brain metastases [, ].

Overview

TAS6417 is a novel small-molecule inhibitor specifically designed to target mutations in the epidermal growth factor receptor, particularly those associated with non-small cell lung cancer. This compound has gained attention due to its selective inhibition of epidermal growth factor receptor exon 20 insertion mutations, which are often resistant to conventional therapies. The development of TAS6417 addresses a significant unmet need in cancer treatment, as these mutations are linked to poor clinical outcomes.

Source

TAS6417 was synthesized by Taiho Pharmaceutical Co., Ltd., located in Tsukuba, Japan. The compound has been evaluated in various preclinical studies to assess its efficacy and safety profile against different epidermal growth factor receptor mutations.

Classification

TAS6417 is classified as a tyrosine kinase inhibitor. It falls under the category of targeted cancer therapies that aim to inhibit specific molecular targets involved in tumor growth and progression.

Synthesis Analysis

Methods

The synthesis of TAS6417 involves several steps, utilizing advanced organic chemistry techniques. The compound's structure was confirmed using electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy, ensuring high purity levels exceeding 99% as determined by high-performance liquid chromatography.

Technical Details

The synthetic route includes the formation of a core structure featuring 6-methyl-8,9-dihydropyrimido[5,4-b]indolizine. This design allows for effective binding within the adenosine triphosphate binding site of the epidermal growth factor receptor, facilitating selective inhibition of mutant forms while sparing wild-type receptors.

Molecular Structure Analysis

Structure

The chemical structure of TAS6417 includes a unique arrangement that enables it to fit snugly into the epidermal growth factor receptor's hinge region. The specific modifications made during synthesis enhance its binding affinity for mutant forms of the receptor.

Data

The molecular formula and structural data indicate that TAS6417 is designed to interact with specific amino acid residues within the epidermal growth factor receptor, particularly cysteine at position 797, which is critical for its mechanism of action.

Chemical Reactions Analysis

Reactions

TAS6417 undergoes covalent modification reactions with the epidermal growth factor receptor, particularly targeting cysteine residues associated with exon 20 insertion mutations. This reaction is crucial for its inhibitory activity.

Technical Details

In vitro studies demonstrated that TAS6417 effectively inhibited phosphorylation of the epidermal growth factor receptor and downstream signaling pathways in cell lines expressing exon 20 insertion mutations. The compound's ability to induce apoptosis through caspase activation further underscores its potential therapeutic benefits.

Mechanism of Action

Process

TAS6417 exerts its effects by selectively binding to mutant forms of the epidermal growth factor receptor, leading to inhibition of its kinase activity. This selective inhibition prevents downstream signaling that promotes tumor cell proliferation and survival.

Data

Preclinical studies have shown that TAS6417 inhibits cell viability in models expressing various exon 20 insertion mutations more effectively than in wild-type models. This selectivity is attributed to its design, which allows it to preferentially interact with mutated receptors.

Physical and Chemical Properties Analysis

Physical Properties

TAS6417 is characterized by its solid-state form, which is stable under standard laboratory conditions. Its solubility profile has been evaluated in various solvents, indicating compatibility with formulations for oral administration.

Chemical Properties

The compound's chemical stability and reactivity have been assessed through various assays, confirming its potential for sustained activity against target mutations without significant degradation over time.

Relevant Data or Analyses

Pharmacokinetic studies conducted in animal models demonstrated favorable absorption and distribution characteristics, with effective plasma concentrations achieved following oral administration.

Applications: Scientific Uses

TAS6417 holds promise as a therapeutic agent for patients with non-small cell lung cancer harboring specific epidermal growth factor receptor mutations. Its development represents a significant advancement in targeted cancer therapies, particularly for those patients who have limited treatment options due to resistance mechanisms associated with conventional tyrosine kinase inhibitors.

Introduction to TAS6417: Context and Significance in Targeted Cancer Therapy

Epidermal Growth Factor Receptor (EGFR) Mutations in Non-Small Cell Lung Cancer (NSCLC)

The epidermal growth factor receptor (EGFR) represents a critical oncogenic driver in non-small cell lung cancer (NSCLC), with approximately 10-15% of Western and 30-50% of Asian patients harboring activating mutations. Among these genetic alterations, exon 20 insertion mutations (EGFR ins20) constitute the third most prevalent class, accounting for approximately 4-10% of all EGFR mutations in NSCLC (translating to 1-2% of all NSCLC cases). This frequency positions them similarly to other targetable alterations like RET and ROS1 rearrangements [3]. EGFR ins20 mutations manifest as in-frame insertions or duplications of 3-21 base pairs (1-7 amino acids) clustered between amino acid positions 767 and 774 of the EGFR kinase domain, just after the regulatory C-helix (amino acids 762-766) [3] [4]. Over 60 unique EGFR ins20 variants have been identified, creating significant molecular heterogeneity compared to the more uniform classical EGFR mutations (exon 19 deletions and L858R point mutations) [3].

Demographically, patients with EGFR ins20 mutations typically mirror those with classical EGFR mutations, showing enrichment among females, never-smokers, and individuals of Asian descent. However, despite being recognized as driver oncogenes, these mutations confer distinct structural and functional properties. Unlike classical mutations (exon 19 del, L858R) that destabilize EGFR's inactive state and enhance affinity for ATP-competitive inhibitors, most exon 20 insertions activate the kinase by forcing the C-helix into an inward, active conformation without significantly altering the ATP-binding pocket geometry. This results in intermediate catalytic activity—higher than wild-type EGFR but lower than L858R mutants [3] [4]. Crucially, this unique structural alteration underlies the historical therapeutic challenge posed by these mutations. One notable exception is the A763_Y764insFQEA variant, which exhibits structural and sensitivity profiles closer to classical mutations and responds better to conventional EGFR TKIs [3] [4].

Table 1: Spectrum of EGFR Mutations in NSCLC

Mutation TypeApproximate Frequency (% of EGFR mutants)Representative VariantsTypical TKI Sensitivity (1st/2nd Gen)
Classical Mutations~80%Exon 19 del, L858RHigh
Exon 20 Insertions (ins20)4-10%D770N771insNPG, V769D770insASV, H773_V774insNPHVery Low (Except A763_Y764insFQEA)
Other Rare Mutations~10%G719X, S768I, L861QVariable (Often Intermediate)

Limitations of Conventional EGFR Tyrosine Kinase Inhibitors (TKIs) for Exon 20 Insertion Mutations

The distinct structural biology of EGFR ins20 mutations translates directly into profound clinical resistance to earlier generations of EGFR tyrosine kinase inhibitors (TKIs). First-generation reversible inhibitors (gefitinib, erlotinib) and second-generation covalent inhibitors (afatinib, dacomitinib) demonstrate notoriously poor efficacy against most ins20 variants. Clinical data reveals abysmally low response rates (RR) of 3-8% for these agents in this patient population, contrasting sharply with the 60-80% RR observed in patients harboring classical EGFR mutations [3] [4]. This resistance stems from two intertwined molecular mechanisms:

  • Steric Hindrance: The inserted amino acids within the exon 20 loop cause a shift in the phosphate-binding loop (P-loop) and the C-helix towards the drug-binding pocket. This creates a physical obstruction that impedes the binding of conventional TKIs, which were designed to fit the ATP-pocket of classical mutants or wild-type EGFR [3] [4].
  • Altered ATP Kinetics: Unlike classical EGFR mutations, which decrease the ATP-binding affinity relative to inhibitor binding affinity (creating a therapeutic window), most ins20 mutants lack this differential affinity. Consequently, achieving sufficient intracellular concentrations of TKI to effectively compete with high cellular ATP levels for the mutant receptor necessitates doses that potently inhibit wild-type EGFR, leading to dose-limiting toxicities (e.g., severe rash, diarrhea) [4].

The narrow therapeutic index observed with available TKIs is exemplified by poziotinib. While showing some preclinical activity against ins20 mutants, its clinical development has been hampered by high rates of severe adverse events, limiting achievable dosing and efficacy. Similarly, osimertinib, a 3rd generation TKI effective against T790M resistance mutations, shows only modest activity (RR ~24%) against ins20 mutants clinically, likely constrained by its inhibitory activity against wild-type EGFR [2] [3]. Consequently, platinum-based chemotherapy remained the standard first-line treatment for decades, yielding outcomes similar to unselected EGFR wild-type NSCLC, highlighting a significant unmet medical need [3].

Table 2: Clinical Efficacy of Conventional and Emerging EGFR TKIs Against Exon 20 Insertions

TKI (Generation)MechanismReported ORR in EGFR ins20 NSCLCKey Limitation
Erlotinib/Gefitinib (1st)Reversible ATP-competitive3-8%Steric hindrance; No selectivity
Afatinib (2nd)Irreversible covalent binder3-8% (Higher for select insertions)Toxicity from WT EGFR inhibition
Osimertinib (3rd)Irreversible mutant-selective~24%Moderate activity; WT EGFR inhibition still occurs
Poziotinib (Experimental)Irreversible pan-ErbB~15%Severe toxicity limits dosing
TAS6417/CLN-081 (Experimental)Irreversible pan-mutation-selective~35-41% (Phase 1/2)Wider therapeutic window

Rationale for Developing TAS6417 as a Mutation-Selective EGFR Inhibitor

The development of TAS6417 (also known as CLN-081 or zipalertinib) was driven by the critical need for an EGFR TKI that could overcome the dual challenges of inherent resistance and narrow therapeutic windows associated with existing inhibitors against EGFR ins20 mutations. Designed as a covalent, irreversible inhibitor, TAS6417 features a unique chemical scaffold engineered to specifically accommodate the structural constraints imposed by exon 20 insertions while maximizing selectivity for mutant over wild-type EGFR [1] [2] [7]. Its mechanism hinges on forming a covalent bond with cysteine-797 (C797) within the ATP-binding pocket, a common strategy for irreversible inhibitors. However, its distinct molecular structure allows it to circumvent the steric hindrance typically presented by the shifted P-loop in ins20 mutants [1] [7].

Preclinically, TAS6417 demonstrated exceptional pan-mutation selectivity. In engineered Ba/F3 cell lines and patient-derived NSCLC cell lines harboring diverse EGFR ins20 mutations (e.g., D770N771insSVD, V769D770insASV, H773_V774insNPH), TAS6417 potently inhibited EGFR phosphorylation and downstream signaling (AKT, ERK), leading to caspase activation, apoptosis, and cell death. Crucially, its half-maximal inhibitory concentration (IC50) values for ins20 mutants (ranging from 1.1 nM to 8.0 nM) were significantly lower than those required for wild-type EGFR inhibition, indicating a favorable selectivity index [1] [2] [7]. This selectivity was substantially greater than observed with poziotinib or osimertinib in comparative studies [2]. Furthermore, TAS6417 exhibited robust activity against other major EGFR mutation types (exon 19 del, L858R) and resistance mutations (T790M), showcasing its potential as a broad-spectrum mutation-selective inhibitor [2].

This promising preclinical profile translated into significant in vivo efficacy. TAS6417 administration induced marked tumor regression in both genetically engineered mouse models and patient-derived xenograft (PDX) models harboring diverse EGFR ins20 mutations. Importantly, these antitumor effects occurred at doses that spared wild-type EGFR in critical tissues like skin, as evidenced by the absence of severe dermatological toxicities commonly seen with less selective TKIs. This finding directly supported the hypothesis of a wider therapeutic window [1]. Moreover, TAS6417 provided a significant survival benefit in orthotopic lung cancer models while maintaining good tolerability [1].

The compelling preclinical data paved the way for clinical evaluation (REZILIENT1 trial, NCT04036682). Recent phase 1/2 results validate TAS6417's potential. In heavily pretreated patients (median 3 prior lines of therapy) with EGFR ins20-mutant NSCLC, including those previously treated with platinum chemotherapy and other exon 20-targeted therapies like amivantamab, TAS6417 demonstrated an objective response rate (ORR) of 35-41% and a remarkable disease control rate (DCR) of 94-97%. Notably, the median progression-free survival (PFS) in the platinum-pretreated cohort was 12 months, and responses were durable [6]. These results, coupled with a manageable adverse event profile (predominantly low-grade rash and paronychia), led the U.S. FDA to grant TAS6417 Breakthrough Therapy Designation in January 2022 and support planned U.S. regulatory submissions in late 2025 [6].

Table 3: Key Preclinical and Clinical Findings for TAS6417 (CLN-081/Zipalertinib)

Evidence LevelModel/SettingKey FindingsReference
Preclinical (In Vitro)Ba/F3 cells (various EGFR ins20)IC50: 1.1 - 8.0 nM; Superior selectivity index vs. WT EGFR vs. poziotinib/osimertinib [1] [2] [7]
Preclinical (In Vitro)NSCLC cell lines (ins20)Inhibition of pEGFR, pAKT, pERK; Caspase activation; Apoptosis [1] [7]
Preclinical (In Vivo)EGFR ins20 PDX modelsDose-dependent tumor regression (T/C: 19% at 100mg/kg); Inhibition of phospho-signaling in tumors [1]
Preclinical (In Vivo)Lung orthotopic modelSignificant survival benefit with good tolerability [1]
Clinical (Phase 1/2)Heavily pretreated EGFR ins20 NSCLC (n=39, platinum-pretreated)ORR: 41%; DCR: 97%; mPFS: 12 months [6]
Clinical (Phase 1/2)Patients post-platinum AND post-amivantamab (n=18)ORR: 39%; DCR: 94% [6]

TAS6417 represents a paradigm shift in targeting EGFR exon 20 insertion mutations. Its rationally designed structure overcomes the steric and kinetic barriers that plagued earlier TKIs, translating into clinically meaningful efficacy with a wider therapeutic window. By covalently engaging C797 and exploiting subtle differences in the ATP-binding pocket conformation across EGFR mutants, TAS6417 achieves true pan-mutant selectivity, effectively inhibiting not only ins20 variants but also classical mutations and T790M resistance mutants [1] [2] [7]. The ongoing development of TAS6417 underscores the power of structure-based drug design to address specific mechanisms of therapeutic resistance in precision oncology, offering new hope for patients with this historically challenging-to-treat NSCLC subtype.

Properties

CAS Number

1661854-97-2

Product Name

TAS6417

IUPAC Name

N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1

InChI Key

MKCYPWYURWOKST-INIZCTEOSA-N

SMILES

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Solubility

Soluble in DMSO

Synonyms

TAS6417; TAS-6417; TAS 6417;

Canonical SMILES

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Isomeric SMILES

CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.